

Replicating Published Findings with JNJ-10397049: A Comparative Guide

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Compound of Interest		
Compound Name:	JNJ-10397049	
Cat. No.:	B1672992	Get Quote

This guide provides a comprehensive overview of the published findings for **JNJ-10397049**, a selective orexin-2 receptor (OX2R) antagonist. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon existing research. This document summarizes key experimental data, details methodologies from cited studies, and offers objective comparisons with other orexin receptor antagonists.

Comparative Pharmacological Data

JNJ-10397049 has been characterized as a potent and selective antagonist for the OX2R. Its binding affinity and selectivity have been quantified in several studies, often in comparison to other orexin antagonists.



Compound	Target(s)	pKi / pIC50	Selectivity	Reference
JNJ-10397049	OX2R	pKi = 8.3, pIC50 = 7.4	~600-fold selective for OX2R over OX1R	[1]
OX1R	pKi = 5.7, pKB = 5.9	[2][3]		
Almorexant	OX1R, OX2R (Dual)	IC50 = 16 nM (OX1R), 15 nM (OX2R)	N/A	[4]
SB-649868	OX1R, OX2R (Dual)	Not explicitly stated in provided abstracts	N/A	[2][5]
GSK-1059865	OX1R	Not explicitly stated in provided abstracts	Selective for OX1R	[2]
SB-408124	OX1R	Not explicitly stated in provided abstracts	Selective for OX1R	[6][7]
Suvorexant	OX1R, OX2R (Dual)	IC50 = 50 nM (OX1R), 56 nM (OX2R)	N/A	[4]
ЕМРА	OX2R	Not explicitly stated in provided abstracts	Selective for OX2R	[5][8]
TCS-OX2-29	OX2R	Not explicitly stated in	Selective for OX2R	[5][8]



provided abstracts

In Vivo Efficacy: Sleep Modulation in Rodent Models

JNJ-10397049 has demonstrated significant effects on sleep architecture in preclinical studies, primarily in rats. Its sleep-promoting effects are often compared to dual orexin receptor antagonists (DORAs) and selective OX1R antagonists.



Compound	Species	Dose & Route	Key Findings on Sleep	Reference
JNJ-10397049	Rat	10-30 mg/kg, s.c.	Decreased latency to persistent sleep; Increased NREM and REM sleep time.[1]	[1][9]
Rat	10 mg/kg, s.c.	Increased NREM duration.[2]	[2]	
Rat	3 mg/kg	Increased total sleep time by 42%.[8]	[8]	
Almorexant	Rat	N/A	Less potent hypnotic activity compared to JNJ-10397049. [9]	[6][9]
SB-408124 (OX1R Antagonist)	Rat	N/A	No significant effect on sleep. [6][7] When coadministered with JNJ-10397049, it attenuated the sleep-promoting effects of the OX2R antagonist.[7][9]	[6][7][9]
SB-649868 (Dual Antagonist)	Rat	10 and 30 mg/kg, p.o.	Effective in promoting NREM and REM sleep.	[2]



GSK-1059865 (OX1R	Rat	10 mg/kg, s.c.	Did not alter sleep.[2]	[2]
Antagonist)				

In Vitro Effects on Neural Precursor Cells

A study by Karami et al. investigated the impact of **JNJ-10397049** on the proliferation and differentiation of neural precursor cells (NPCs). The findings suggest a concentration-dependent effect on these cellular processes.[3]

Concentration of JNJ-10397049	Effect on NPC Proliferation	Effect on NPC Differentiation (at 20 μM)	Reference
1 μM and 5 μM	Significantly increased proliferation.[3]	N/A	[3]
10 μM, 15 μM, and 20 μM	No significant effect on proliferation.[3]	Increased expression of Olig2 (oligodendrocyte lineage marker).[3] Decreased expression of nestin (NPC marker).[3]	[3]
25 μM and 30 μM	Toxic to cells.[3]	N/A	[3]

Experimental Protocols In Vivo Sleep Studies in Rats

A representative protocol for evaluating the effects of JNJ-10397049 on sleep is as follows:

- Animal Model: Male Sprague-Dawley rats are commonly used.[1]
- Housing: Animals are housed under a controlled light/dark cycle (e.g., 12h/12h) and temperature. Food and water are available ad libitum.[10]



- Drug Administration: JNJ-10397049 is typically administered via subcutaneous (s.c.) injection at doses ranging from 10 to 30 mg/kg.[1][2] Oral (p.o.) administration has also been used for other orexin antagonists.[2]
- Sleep Recording: Electroencephalogram (EEG) and electromyogram (EMG) electrodes are surgically implanted to monitor brain activity and muscle tone, respectively. Recordings are taken for a defined period post-administration (e.g., the first 6 hours) to analyze sleep stages (NREM, REM) and wakefulness.[2]
- Data Analysis: Key parameters analyzed include latency to persistent sleep, duration of NREM and REM sleep, and the number of awakenings.[2][4][9]

In Vitro Neural Precursor Cell Assays

The following protocols were used to assess the effects of **JNJ-10397049** on NPCs:

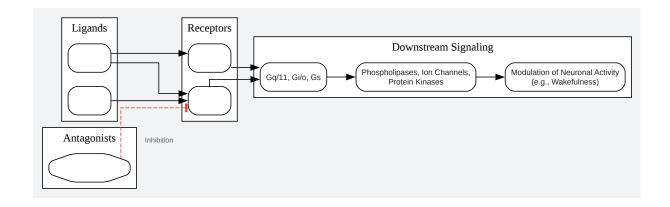
- Cell Culture: NPCs are cultured in a suitable medium, often forming neurospheres.[3]
- MTT Assay for Proliferation:
 - NPCs are seeded in 96-well plates.
 - \circ Cells are treated with various concentrations of **JNJ-10397049** (e.g., 1, 5, 10, 15, 20, 25, and 30 μM).
 - After a 5-day incubation period, MTT solution is added, and the resulting formazan crystals are dissolved to measure cell viability and proliferation spectrophotometrically.[3]
- Neurosphere Assay:
 - The number and diameter of neurospheres are measured after exposure to different concentrations of JNJ-10397049.[3]
- Differentiation Assay:
 - NPCs are treated with a non-toxic concentration of JNJ-10397049 (e.g., 20 μM).
 - The expression of differentiation markers is assessed using:



- Immunocytochemistry: To visualize the presence of specific proteins (e.g., Olig2, nestin).
- Real-Time Polymerase Chain Reaction (PCR): To quantify the mRNA expression levels
 of genes associated with specific cell lineages (e.g., Olig2, CNPase for
 oligodendrocytes, and nestin for NPCs).[3]

Signaling Pathways and Experimental Workflows Orexin Signaling Pathway

Orexins (Orexin-A and Orexin-B) are neuropeptides that regulate various physiological processes, including sleep and wakefulness, by binding to two G-protein coupled receptors: OX1R and OX2R.[5] **JNJ-10397049** selectively antagonizes the OX2R. The activation of these receptors triggers downstream signaling cascades involving Gq/11, Gi/o, and Gs proteins, which in turn modulate the activity of phospholipases, ion channels, and protein kinases.[5]



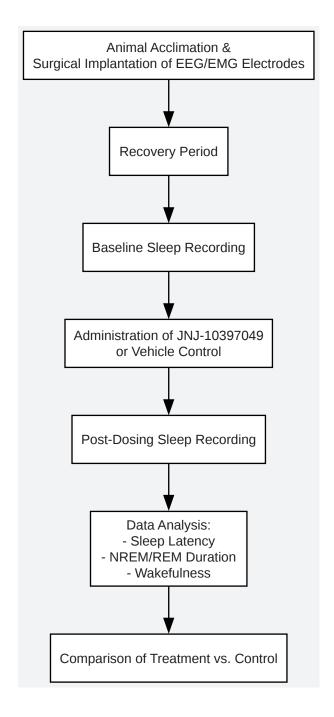
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Orexin signaling pathway with **JNJ-10397049** antagonism.

Experimental Workflow for In Vivo Sleep Studies



The following diagram illustrates the typical workflow for assessing the impact of **JNJ-10397049** on sleep patterns in a rodent model.



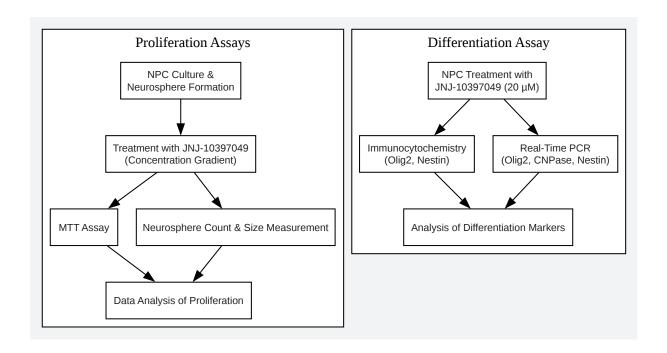
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Workflow for in vivo sleep studies.

Experimental Workflow for In Vitro NPC Studies



This diagram outlines the experimental process for investigating the effects of **JNJ-10397049** on neural precursor cell proliferation and differentiation.



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